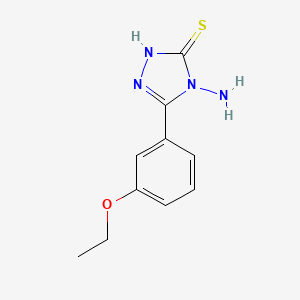

4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a 3-ethoxyphenyl group at position 5, and a thiol (-SH) group at position 2. The compound is synthesized via cyclization reactions involving thiocarbohydrazide and substituted benzaldehydes, followed by Schiff base formation with aromatic aldehydes in acidic conditions . Its structural versatility allows for derivatization into bioactive analogs, as demonstrated in studies focusing on antimicrobial and anti-tubercular activities .

Properties

IUPAC Name |

4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-2-15-8-5-3-4-7(6-8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCWAOWIAKOXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of an acid catalyst to yield the desired triazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced to modify the triazole ring or the ethoxyphenyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Disulfides: from oxidation.

Reduced triazole derivatives: from reduction.

Substituted triazoles: from nucleophilic substitution.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol are influenced by its substituents. Below is a comparative analysis with structurally analogous triazole-3-thiol derivatives:

Table 1: Key Properties of this compound and Analogues

Key Insights

Substituent Effects on Antioxidant Activity

- Electron-donating groups (-OCH₃, -NH₂, -SH) enhance radical scavenging. For example, AT (phenyl-substituted) exhibits superior antioxidant activity (IC₅₀: 5.84 µg/mL) compared to electron-withdrawing groups like -CF₃ . The 3-ethoxyphenyl group in the target compound likely balances lipophilicity and electron donation, making it suitable for cellular uptake while retaining antioxidant efficacy .

- In contrast, AP (4-pyridyl) shows reduced activity due to the electron-withdrawing nature of the pyridyl ring .

Biological Activity and Substituent Diversity Anti-tubercular Activity: The 4-fluoro-3-phenoxyphenyl analog demonstrates potent anti-tubercular activity (MIC <10 µg/mL), attributed to fluorine’s electronegativity enhancing membrane permeability . The ethoxyphenyl group may offer similar advantages but requires empirical validation. Enzyme Inhibition: The trifluoromethyl derivative exhibits inhibitory activity against urease, likely due to strong electrophilicity and steric effects . Methoxy-substituted analogs (e.g., 3a) also show urease inhibition but with higher synthetic yields (73–81%) .

Synthetic Accessibility

- Schiff base formation is a common derivatization strategy. For example, the target compound reacts with 4-ethoxybenzaldehyde to yield Schiff bases with >70% efficiency . Similarly, AT and AP form Schiff bases with aldehydes, enabling structural diversification for activity optimization .

Stability: Thiol-containing derivatives (e.g., AT, AP) may undergo oxidation, necessitating stabilization strategies like thione tautomerization or salt formation .

Biological Activity

4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C10H12N4OS

- CAS Number : 851879-31-7

- Molecular Weight : 236.3 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of triazole-thiols reported that compounds similar to this compound showed activity against several microbial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds displayed MIC values ranging from 31.25 to 62.5 μg/mL against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Structure–Activity Relationship : Variations in the substituents on the sulfur atom did not significantly alter the antimicrobial activity across different derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A recent investigation assessed the cytotoxic effects of various triazole compounds against human cancer cell lines.

Research Insights:

- Cell Lines Tested : Compounds were tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines.

- Cytotoxicity Results : The most active derivatives exhibited IC50 values above 100 µM against normal cell lines but showed significant cytotoxicity towards cancer cells. Notably, selectivity towards cancer cells was observed in certain compounds .

Antioxidant Activity

The antioxidant properties of triazole derivatives have also been explored. Compounds containing thiol groups are known for their ability to scavenge free radicals.

Findings on Antioxidant Activity:

- Studies indicated that some synthesized triazole-thiol derivatives exhibited moderate antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Summary Table of Biological Activities

| Activity Type | Tested Against | MIC/IC50 Value | Comments |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus, C. albicans | MIC: 31.25 - 62.5 μg/mL | Effective at low concentrations |

| Anticancer | IGR39, MDA-MB-231, Panc-1 | IC50 > 100 µM | Selective towards cancer cells |

| Antioxidant | Various free radical assays | Moderate activity | Potential for therapeutic applications |

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives and tested their antimicrobial efficacy. The results highlighted the effectiveness of these compounds in inhibiting growth across multiple strains .

- Cytotoxicity Evaluation : Another study focused on the synthesis of hydrazone derivatives from triazoles and evaluated their cytotoxicity against cancer cell lines using MTT assays. The findings revealed that specific modifications enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells .

Q & A

Q. How can researchers validate target engagement in mechanistic studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics with purified enzymes (e.g., DHFR) .

- Fluorescence quenching assays : Monitor interactions with DNA gyrase using ethidium bromide displacement .

- CRISPR-Cas9 knockouts : Confirm phenotype rescue in microbial mutants lacking putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.